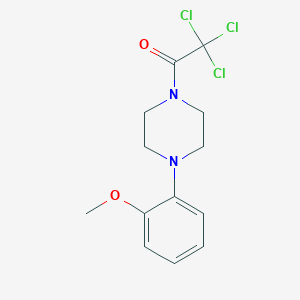
2-(4-Trichloroacetylpiperazin-1-yl) anisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Trichloroacetylpiperazin-1-yl) anisole is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. This compound is also known as TAP and has a molecular formula of C12H12Cl3N3O2.
Mechanism Of Action
TAP inhibits HDAC by binding to the active site of the enzyme and preventing it from deacetylating histones. This leads to an increase in the acetylation of histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes. TAP has also been shown to inhibit the growth of cancer cells by inducing oxidative stress and DNA damage.
Biochemical And Physiological Effects
TAP has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway and inhibiting the anti-apoptotic protein Bcl-2. TAP has also been shown to inhibit the migration and invasion of cancer cells by inhibiting the expression of matrix metalloproteinases (MMPs).
Advantages And Limitations For Lab Experiments
TAP has several advantages for lab experiments. It is a potent and selective inhibitor of HDAC, which makes it an ideal tool for studying the role of HDAC in various biological processes. TAP is also stable and can be easily synthesized in large quantities. However, TAP has some limitations for lab experiments. It is highly toxic and can cause severe side effects in vivo. Therefore, it should be handled with extreme caution.
Future Directions
There are several future directions for the research on TAP. One direction is to develop TAP derivatives with improved efficacy and reduced toxicity. Another direction is to study the role of TAP in other biological processes such as inflammation and neurodegeneration. TAP has also been shown to have potential applications in epigenetic therapy and drug delivery. Therefore, further research is needed to explore these applications.
Conclusion
In conclusion, TAP is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. The synthesis of TAP involves the reaction between 4-trichloroacetyl piperazine and anisole in the presence of a base such as potassium carbonate. TAP is a potent inhibitor of HDAC and has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. TAP has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on TAP, and further research is needed to explore its potential applications.
Scientific Research Applications
TAP has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. TAP is a potent inhibitor of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer activity by inducing cell cycle arrest, apoptosis, and differentiation of cancer cells.
properties
CAS RN |
219963-59-4 |
|---|---|
Product Name |
2-(4-Trichloroacetylpiperazin-1-yl) anisole |
Molecular Formula |
C13H15Cl3N2O2 |
Molecular Weight |
337.6 g/mol |
IUPAC Name |
2,2,2-trichloro-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C13H15Cl3N2O2/c1-20-11-5-3-2-4-10(11)17-6-8-18(9-7-17)12(19)13(14,15)16/h2-5H,6-9H2,1H3 |
InChI Key |
ATXIDBZSKHBWEP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C(Cl)(Cl)Cl |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

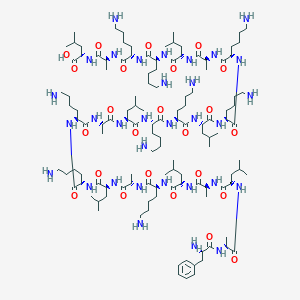

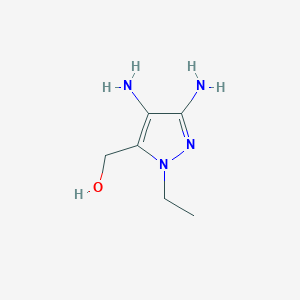
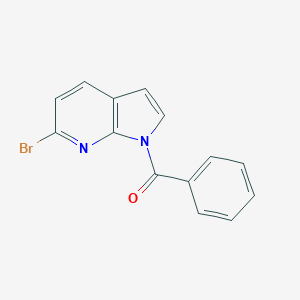
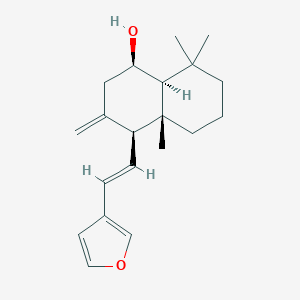
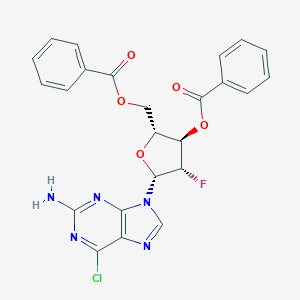
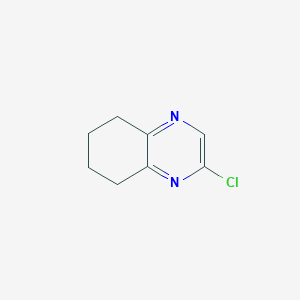
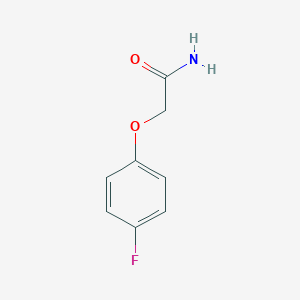
![2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane](/img/structure/B180120.png)
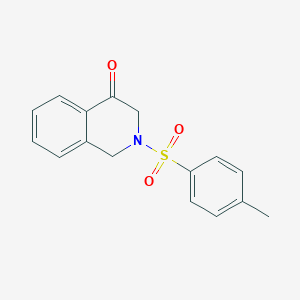
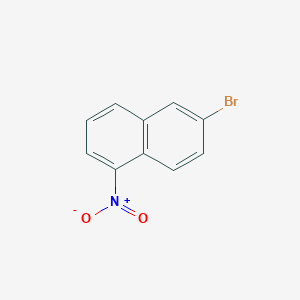
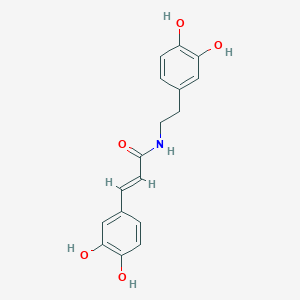

![5,6-Difluorobenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B180127.png)